Evenamide

Treatment-Resistant Schizophrenia Adherence Long-Term Safety

Evenamide (CAS 1092977-61-1, developmental code NW-3509) is a selective voltage-gated sodium channel (VGSC) blocker with a Ki of 0.4 µM, primarily targeting the Nav1.3, Nav1.7, and Nav1.8 subtypes. It is developed as an orally available, add-on antipsychotic therapy specifically for patients with chronic schizophrenia who have an inadequate response to current treatments.

Molecular Formula C16H26N2O2
Molecular Weight 278.39 g/mol
CAS No. 1092977-61-1
Cat. No. B1671789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvenamide
CAS1092977-61-1
SynonymsNW-3509;  NW 3509;  NW3509;  NW-3509A;  Evenamide
Molecular FormulaC16H26N2O2
Molecular Weight278.39 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C
InChIInChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3
InChIKeyGRHBODILPPXVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Evenamide (CAS 1092977-61-1): A Selective Voltage-Gated Sodium Channel Blocker for Treatment-Resistant Schizophrenia Research


Evenamide (CAS 1092977-61-1, developmental code NW-3509) is a selective voltage-gated sodium channel (VGSC) blocker with a Ki of 0.4 µM, primarily targeting the Nav1.3, Nav1.7, and Nav1.8 subtypes [1]. It is developed as an orally available, add-on antipsychotic therapy specifically for patients with chronic schizophrenia who have an inadequate response to current treatments [2]. Unlike conventional antipsychotics, evenamide normalizes excessive glutamate release without interacting with monoaminergic pathways, positioning it as a first-in-class glutamate modulator [3].

Evenamide (CAS 1092977-61-1): Why Generic Sodium Channel Blockers or Antipsychotics Cannot Substitute Its Unique Profile


Evenamide cannot be interchanged with generic voltage-gated sodium channel (VGSC) blockers or standard antipsychotics due to its highly specific mechanism and clinical validation. Unlike broad-spectrum VGSC blockers like lamotrigine or carbamazepine, evenamide is devoid of activity at over 130 CNS targets, including monoaminergic receptors, ensuring a unique selectivity that avoids the adverse effects of dopamine D2 receptor antagonism [1][2]. Its specific action as a glutamate release normalizer, proven in the treatment-resistant schizophrenia (TRS) population where dopamine-focused therapies fail, distinguishes it from all other VGSC blockers and provides a specific, evidence-based advantage in this patient subset [3].

Quantitative Differentiation Guide for Evenamide (1092977-61-1) Against Comparators


Superior Tolerability and Long-Term Adherence in Treatment-Resistant Schizophrenia Compared to Historical Antipsychotic Trials

In a 1-year Phase 2 clinical trial for patients with treatment-resistant schizophrenia (TRS), evenamide demonstrated a 1-year retention rate of 75%, which is significantly higher than the 37-42% retention rate observed for atypical antipsychotics in the landmark CATIE study for chronic schizophrenia, indicating superior real-world tolerability and patient adherence [1][2]. Additionally, the adverse event dropout rate was exceptionally low at 1.9% over 6 months [3].

Treatment-Resistant Schizophrenia Adherence Long-Term Safety Phase 2 Clinical Trial

Statistically Significant and Clinically Meaningful Symptom Improvement as Add-On Therapy in Phase 3 Trial

In a 4-week, randomized, double-blind, placebo-controlled Phase 3 trial (N=291) involving chronic schizophrenia patients inadequately responding to a second-generation antipsychotic, evenamide 30 mg BID as add-on therapy reduced the PANSS total score by 10.2 points compared to a 7.6-point reduction for placebo, yielding a statistically significant least squares mean difference of 2.5 points (p<0.05; Cohen's d effect size = 0.33) [1]. Furthermore, 31.3% of evenamide-treated patients were rated as "much improved" on the CGI-C scale versus 17.3% for placebo (p=0.006) [2].

Schizophrenia Add-on Therapy PANSS Phase 3 Clinical Trial Glutamate Modulator

Preclinical Reversal of Ketamine-Induced Prepulse Inhibition Deficit: Comparable Efficacy to Clozapine

In a rat model of psychosis using the prepulse inhibition (PPI) deficit induced by the NMDA antagonist ketamine, evenamide (5 mg/kg PO) significantly reversed the deficit, with an efficacy comparable to the gold-standard antipsychotic clozapine (7.5 mg/kg IP) [1]. Both treatments showed a significant interaction with ketamine and enhanced PPI levels to a similar degree, supporting evenamide's potential to address glutamatergic dysfunction in schizophrenia [1].

Preclinical Models Psychosis Prepulse Inhibition Glutamate Hypothesis Clozapine Comparator

Selective VGSC Blockade Without Off-Target CNS Activity: A Unique Selectivity Profile

Evenamide is a selective voltage-gated sodium channel (VGSC) blocker with a Ki of 0.4 µM that is devoid of activity at over 130 other CNS targets, including monoaminergic receptors (dopamine, serotonin, noradrenaline) and various enzymes and transporters [1][2]. This stands in stark contrast to broad-spectrum VGSC blockers like lamotrigine, which interacts with multiple ion channels and receptors, and to antipsychotics like risperidone, which potently block D2 and 5-HT2A receptors [3].

Sodium Channel Blocker Selectivity CNS Targets Mechanism of Action Nav1.3/1.7/1.8

Normalization of Dopamine Neuron Hyperactivity in a Neurodevelopmental Model of Schizophrenia

In the methylazoxymethanol acetate (MAM) neurodevelopmental rat model, a highly translational model for schizophrenia, acute evenamide treatment (3 mg/kg i.p.) normalized the elevated number of spontaneously active dopamine (DA) neurons in the ventral tegmental area (VTA) and reduced pyramidal neuron hyperactivity in the ventral hippocampus [1]. This effect was observed in both male and female rats, demonstrating a robust rescue of a core pathophysiological feature [1].

MAM Model Neurodevelopmental Schizophrenia Dopamine Hyperactivity Hippocampal Hyperexcitability Preclinical Efficacy

Extended Intellectual Property Protection with Novel Crystalline Forms (EU Patent EP4615820 until 2044)

A composition of matter patent (EP4615820) has been granted for novel crystalline forms of evenamide, providing exclusive protection for these forms, their preparation processes, and their uses until 2044 [1][2]. This extends the commercial exclusivity of evenamide well beyond the expiration of the original compound patent, offering a clear procurement advantage over generic alternatives that will not have access to these specific crystalline forms [1].

Intellectual Property Crystalline Forms Patent Procurement Long-term Supply

Optimal Research and Procurement Applications for Evenamide (1092977-61-1)


Investigating Glutamatergic Mechanisms in Treatment-Resistant Schizophrenia

Evenamide is the ideal compound for research programs investigating non-dopaminergic, glutamatergic mechanisms in TRS. Its proven clinical efficacy as an add-on in a Phase 3 trial, combined with its unique mechanism as a glutamate modulator, allows researchers to specifically interrogate the NMDA hypofunction hypothesis of schizophrenia [1]. Its lack of activity at monoaminergic targets minimizes confounding effects in behavioral or electrophysiological studies [2].

Longitudinal Studies of Psychosis with High Patient Retention Requirements

For clinical or preclinical studies requiring long-term administration (e.g., 6-month or 1-year outcomes), evenamide's exceptional tolerability profile is a key advantage. The 75% 1-year retention rate in TRS patients and 1.9% adverse dropout rate at 6 months indicate that studies using evenamide are likely to have significantly lower attrition compared to those using standard antipsychotics, leading to more robust and complete datasets [3].

Preclinical Validation of Antipsychotic Efficacy in Neurodevelopmental Models

Evenamide is a critical tool for researchers using the MAM neurodevelopmental model of schizophrenia. The demonstrated ability of evenamide to normalize both hippocampal hyperexcitability and downstream dopamine neuron activity in this model provides a unique opportunity to study circuit-level mechanisms of antipsychotic action and to screen for novel therapies that target these core pathologies [4].

Procurement for Long-Term, GMP-Compliant Clinical Trial Supply

For contract research organizations (CROs) and pharmaceutical companies planning multi-year clinical development programs, the EU patent protection for evenamide's crystalline forms (until 2044) ensures a stable, single-source supply chain [5]. This mitigates the risk of supply disruption due to generic competition and guarantees the consistent quality and polymorphic form used in the pivotal trials, which is essential for regulatory compliance and data comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.